molecular formula C14H7ClINO2 B8548755 N-(2-chloro-4-iodophenyl)phthalimide

N-(2-chloro-4-iodophenyl)phthalimide

Cat. No.: B8548755
M. Wt: 383.57 g/mol
InChI Key: QTVMVUFYRWDWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)phthalimide is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This specialty phthalimide derivative integrates two key functional halogens—chlorine and iodine—on its phenyl ring, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Phthalimide-based compounds are recognized as privileged scaffolds in pharmaceutical research due to their ability to interact with diverse biological targets . Recent scientific literature highlights the significant interest in phthalimide hybrids, such as those incorporating 1,2,3-triazole rings, for their potential antiviral activity, including against SARS-CoV-2, as well as their anti-inflammatory properties . The iodine atom present in this compound offers a specific synthetic handle for further structural diversification through reactions like Suzuki or Sonogashira couplings, enabling researchers to explore novel structure-activity relationships. As a standard practice, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H7ClINO2

Molecular Weight

383.57 g/mol

IUPAC Name

2-(2-chloro-4-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7ClINO2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H

InChI Key

QTVMVUFYRWDWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)I)Cl

Origin of Product

United States

Synthetic Methodologies and Route Development

Strategies for Phthalimide (B116566) Core Formation

The construction of the phthalimide ring system is a cornerstone of N-substituted phthalimide synthesis. Various methods have been developed, ranging from direct condensation to sophisticated catalytic cyclizations.

Direct Condensation Reactions with Phthalic Anhydride and Amines

The most traditional and straightforward method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. jetir.orgorganic-chemistry.org In the context of N-(2-chloro-4-iodophenyl)phthalimide, this involves the reaction of phthalic anhydride with 2-chloro-4-iodoaniline.

This reaction typically proceeds by heating the two reactants, often in a solvent such as acetic acid, which facilitates the cyclization of the intermediate phthalamic acid. jetir.orgresearchgate.net The initial step is the acylation of the amine by the anhydride to form the phthalamic acid derivative. jetir.org Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the remaining carboxylic acid group, followed by dehydration, yields the final imide product. While effective, this method often requires high temperatures. jetir.orgorganic-chemistry.org To mitigate these harsh conditions, reusable clay catalysts like Montmorillonite-KSF have been employed to promote the reaction under milder conditions, offering advantages such as improved yields, selectivity, and easier work-up. jetir.org

Reaction Scheme: Direct Condensation

Advanced Cyclization Techniques (e.g., Tandem Cyclocondensation)

Modern synthetic chemistry has introduced more advanced methods for constructing the phthalimide core that offer greater efficiency and substrate scope. These techniques often involve multi-step reactions performed in a single pot.

One such advanced method is the Mukaiyama-type aldol coupling, which can be used to cyclize phthalimides into more complex fused lactam systems. nih.gov Although this specific example leads to a modified core, the principle of using advanced cyclization to form imide rings is relevant. Another innovative approach involves the L-proline-catalyzed reaction between α,β-unsaturated aldehydes and maleimides. acs.org This process proceeds through a benzannulation via a formal [4+2] cycloaddition of an in situ generated azadiene intermediate, providing a transition-metal-free route to highly functionalized phthalimides. acs.org

Transition-metal-free multicomponent reactions have also been developed, using arynes, isocyanides, and carbon dioxide to form N-substituted phthalimides under mild conditions. organic-chemistry.org These advanced strategies showcase the evolution from simple thermal condensation to more intricate and controlled cyclization cascades.

Catalytic Approaches to Phthalimide Synthesis (e.g., TBAI-catalyzed, Pd-catalyzed)

Catalysis offers a powerful tool for phthalimide synthesis, often proceeding under milder conditions with higher efficiency and atom economy. A variety of metal-based and organocatalytic systems have been developed.

Palladium (Pd)-catalyzed reactions are prominent, including the carbonylative cyclization of aromatic amides or 1,2-dihaloarenes in the presence of carbon monoxide. nih.gov For instance, 2-iodobenzamides can be reacted with amines and a CO balloon, using a PdCl(PPh₃)₂SnCl₃ catalyst, to generate phthalimides in moderate to high yields. nih.gov Another Pd-catalyzed approach involves the oxidative carbonylation where an imine, generated in situ from an aldehyde and an amine, acts as a directing group. organic-chemistry.org

Other metal catalysts such as Rhodium (Rh) and Copper (Cu) have also been successfully employed. Rhodium catalysis can facilitate the cyclization between benzoic acids and isocyanates through ortho-C–H activation. nih.gov Copper catalysts, in the presence of tert-butyl hydroperoxide (TBHP), can be used for the oxidative construction of the phthalimide core from arene-fused cyclic amines. nih.gov

Organocatalytic methods provide a metal-free alternative. N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acid under mild conditions. nih.gov This approach utilizes an in situ acid activation strategy. nih.gov

Below is a table summarizing various catalytic approaches.

Catalyst SystemReactantsKey Features
PdCl(PPh₃)₂SnCl₃ 2-Iodobenzamide, Amine, COUtilizes a CO balloon as the carbonyl source. nih.gov
Rhodium (Rh) Benzoic Acid, IsocyanateProceeds via ortho-C–H activation and amination. nih.gov
Copper (Cu)/TBHP Arene-fused cyclic aminesOxidative cyclization to form the phthalimide ring. nih.gov
N-Heterocyclic Carbene (NHC) Phthalamic AcidOrganocatalytic, mild conditions, atroposelective. nih.gov

Synthesis of the Halogenated Aniline (B41778) Precursor: 2-chloro-4-iodoaniline

The synthesis of this compound is critically dependent on the availability of the 2-chloro-4-iodoaniline precursor. nih.gov The preparation of this di-halogenated aniline requires precise control over the regioselectivity of the halogenation reactions.

Regioselective Halogenation Strategies

Introducing two different halogens onto an aniline ring at specific positions (ortho to the amine for chlorine and para for iodine) presents a synthetic challenge due to the activating nature of the amino group, which directs electrophiles to the ortho and para positions.

Electrophilic halogenation is a direct method but often yields a mixture of ortho- and para-isomers, with the para-product typically predominating. rsc.org To achieve specific regioselectivity, various strategies are employed:

Directed Ortho-Metalation: This technique involves using a directing group to facilitate metalation at the ortho position, followed by quenching with an electrophilic chlorine source. However, these methods can require harsh conditions. rsc.org

Catalytic C-H Functionalization: Transition-metal catalysis, particularly with palladium, has been developed for the regioselective halogenation of anilines via C-H functionalization. rsc.org

Organocatalysis: A metal-free approach using a secondary amine as an organocatalyst and sulfuryl chloride as the halogen source has been developed for the ortho-chlorination of anilines under mild conditions. rsc.org The selectivity is attributed to the formation of an anionic trichloride species. rsc.org

Superacid Conditions: Using superacids like HF/SbF₅ at low temperatures allows for site-selective halogenation of aromatic amines, where protonation of the nitrogen substituent can lead to unexpected meta-selectivity in some cases, but also provides a tool for controlled halogenation. thieme-connect.com

For iodination, direct reaction with iodine in the presence of a base like sodium bicarbonate is a common method for introducing an iodine atom, typically at the para position of aniline. orgsyn.org

Preparation of Functionalized Iodo- and Chloro-aromatic Amines

The synthesis of 2-chloro-4-iodoaniline often involves a multi-step sequence. A plausible route could start with a readily available aniline derivative, followed by sequential halogenation.

One potential synthetic route is outlined below:

Ortho-Chlorination of Aniline: Aniline can be selectively chlorinated at the ortho position using a protecting group strategy or a regioselective catalytic method as described above. For example, starting with acetanilide to protect the amine and direct chlorination, followed by deprotection.

Para-Iodination: The resulting 2-chloroaniline can then be subjected to iodination. The chloro group is a weak deactivator but is ortho, para-directing. The amino group's strong activating and directing effect will predominantly place the incoming iodine electrophile at the para position, which is sterically accessible, yielding the desired 2-chloro-4-iodoaniline.

An alternative approach involves starting with a different precursor, such as 4-iodoaniline, and then performing a regioselective chlorination at the ortho position. A practical laboratory-scale synthesis might involve the decarboxylative iodination of anthranilic acids to produce 2-iodoanilines, which can be further functionalized. rsc.org

The table below provides characterization data for some relevant halogenated anilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-chloro-4-iodoaniline C₆H₅ClIN253.46-
4-chloro-2-iodoaniline C₆H₅ClIN253.4642
5-chloro-2-iodoaniline C₆H₅ClIN253.4643
p-Iodoaniline C₆H₅IN219.0262-63

Optimization of Reaction Conditions and Yield Assessment for this compound Synthesis

The synthesis of N-aryl phthalimides, including this compound, is typically achieved through the condensation of phthalic anhydride with the corresponding aniline derivative, in this case, 2-chloro-4-iodoaniline. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are manipulated include solvent, temperature, catalysts, and reagents.

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical factors that significantly influence the rate and yield of the N-aryl phthalimide synthesis. The reaction generally involves a dehydration or condensation step, which is facilitated by specific solvent properties and thermal conditions.

Solvent Selection: High-boiling point polar aprotic solvents are often favored for the synthesis of N-aryl phthalimides as they can effectively dissolve the reactants and facilitate the removal of the water byproduct at elevated temperatures.

Glacial Acetic Acid: This is a commonly used solvent that also acts as a catalyst for the condensation reaction. It effectively dissolves phthalic anhydride and anilines, and its high boiling point (around 118 °C) allows the reaction to proceed at a reasonable rate. nih.gov

Dimethylformamide (DMF): DMF is another suitable solvent for this type of synthesis, particularly in Gabriel-type reactions where potassium phthalimide is used. thermofisher.com

Dimethyl Sulfoxide (DMSO) and Hexamethylphosphoramide (HMPA): These are other polar aprotic solvents that can be employed, especially when higher temperatures are required. thermofisher.com

Solvent-Free Conditions: In some methodologies, the reaction can be performed neat (without a solvent) by heating a mixture of the reactants. prepchem.comasianpubs.org Microwave irradiation has also been utilized to promote the reaction under solvent-free conditions, which is considered a green chemistry approach. asianpubs.org

Temperature Control: The reaction temperature is a key determinant of the reaction's success.

Conventional Heating: Temperatures are typically elevated to drive the condensation. Studies on analogous N-phenyl phthalimides show that heating at temperatures between 110 °C and 145 °C often provides significantly better yields than lower temperatures like 80 °C. nih.govprepchem.com

Microwave Irradiation: This technique allows for rapid heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. asianpubs.org

The optimal combination of solvent and temperature must be determined empirically for the specific synthesis of this compound to maximize the yield and minimize the formation of byproducts.

Table 1: Effect of Solvent and Temperature on N-Aryl Phthalimide Yield (Illustrative Data)

Entry Solvent Temperature (°C) Reaction Time Yield (%)
1 Ethanol 80 12 h Low
2 Glacial Acetic Acid 80 8 h Moderate
3 Glacial Acetic Acid 110 4 h High nih.gov
4 None (Neat) 140-145 50 min High prepchem.com
5 None (Microwave) N/A 5 min High asianpubs.org

Catalyst and Reagent Influence

The choice of catalysts and the nature of the reagents play a pivotal role in the synthesis of N-aryl phthalimides, affecting both reaction efficiency and the range of applicable substrates.

Catalyst Influence: While the condensation can proceed without a catalyst, particularly at high temperatures, the use of a catalyst can improve yields and allow for milder reaction conditions.

Acid Catalysts: Sulphamic acid has been shown to be an efficient and inexpensive catalyst for the synthesis of N-aryl phthalimides, providing excellent yields in short reaction times. Glacial acetic acid can also serve as both a solvent and a catalyst. nih.gov

Transition Metal Catalysts: Palladium and copper-based catalysts are widely used in modern organic synthesis for forming C-N bonds. rsc.org For instance, palladium-catalyzed methods, such as the aminocarbonylation of aryl iodides or cycloaddition reactions, offer alternative routes to N-substituted phthalimides. rsc.orgrsc.org Copper catalysts, such as CuCl or nano-Cu₂O, have also been employed effectively in the synthesis of phthalimide derivatives. rsc.org

Reagent Influence: The primary reagents are typically a phthalic acid derivative and an amine.

Phthalic Anhydride: This is the most common starting material due to its reactivity and commercial availability. prepchem.com Phthalic acid itself can also be used. researchgate.net

Aniline Derivative: For the target compound, 2-chloro-4-iodoaniline is the required primary amine. The electronic properties and steric hindrance of substituents on the aniline can affect reactivity.

Alternative Reagents: Other synthetic strategies employ different reagents. For example, metal-free arylation can be achieved using potassium phthalimide and aryl(TMP)iodonium tosylate salts. beilstein-journals.org Another approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl cyanide (TMSCN) to produce N-aryl phthalimides. acs.org

The optimization process involves screening various catalysts and reagent combinations to find the most efficient and cost-effective route to this compound.

Table 2: Influence of Catalyst on N-Aryl Phthalimide Synthesis (Illustrative Data)

Entry Reactants Catalyst Conditions Yield (%)
1 Phthalic Anhydride + Aniline None 140 °C, Neat 97 prepchem.com
2 Phthalic Anhydride + Aniline Sulphamic Acid (10 mol%) 110 °C 98
3 2-Iodobenzamide + Phenyl Formate Palladium Catalyst Solvent-free Moderate-High rsc.org
4 Potassium Phthalimide + Aryl(TMP)iodonium salt None (Metal-free) 80 °C, CH₂Cl₂ 42-90 beilstein-journals.org
5 2-Halobenzoic Acid + Amine + TMSCN Nano-Cu₂O Water Good-High rsc.org

Purification Methodologies (e.g., Column Chromatography, Recrystallization)

The final stage in the synthesis of this compound is the isolation and purification of the product. As N-aryl phthalimides are typically crystalline solids at room temperature, recrystallization and column chromatography are the most common and effective purification techniques.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent system. illinois.edu

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). Common solvents for recrystallizing phthalimide derivatives include ethanol, acetic acid, and mixtures of solvents like hexane and ethyl acetate. prepchem.comresearchgate.net

Procedure: The crude product is dissolved in a minimum amount of the hot solvent. researchgate.net Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases. researchgate.net The purified crystals are then collected by filtration. researchgate.net Multiple recrystallization cycles may be necessary to achieve high purity. researchgate.net

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (the eluent). researchgate.net

Stationary and Mobile Phases: For N-aryl phthalimides, silica gel is a standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). researchgate.net

Procedure: The crude product is loaded onto the top of the silica gel column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates. Fractions are collected, and those containing the pure product (often monitored by thin-layer chromatography) are combined. The solvent is then removed by evaporation to yield the purified this compound.

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is often preferred for large-scale purification when a suitable solvent is found, while column chromatography is highly effective for separating complex mixtures or when impurities have similar solubility to the product. reddit.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern) due to spin-spin coupling with neighboring protons. For N-(2-chloro-4-iodophenyl)phthalimide, one would expect to observe signals corresponding to the aromatic protons on both the phthalimide (B116566) and the 2-chloro-4-iodophenyl rings. The substitution pattern on the phenyl ring would lead to a specific set of multiplicities (e.g., doublets, doublet of doublets) and coupling constants (J values), which would be crucial for assigning each proton to its specific position on the molecule.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Data not available Data not available Data not available Data not available Phthalimide Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

Table 2: Hypothetical ¹³C NMR Spectroscopic Assignments for this compound

Chemical Shift (δ, ppm) Assignment
Data not available C=O (Carbonyl)
Data not available Quaternary Aromatic Carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
Data not available C=O Asymmetric Stretch Imide
Data not available C=O Symmetric Stretch Imide
Data not available C-N Stretch Imide
Data not available Aromatic C-H Stretch Aromatic Ring
Data not available Aromatic C=C Stretch Aromatic Ring
Data not available C-Cl Stretch Aryl Halide

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It would be used to determine the molecular weight of this compound by identifying its molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic losses of fragments such as CO, C₂O₂, and fragments related to the substituted phenyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable for fragments containing this atom.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity
Data not available [M]⁺ (Molecular Ion)
Data not available [M-CO]⁺
Data not available [M-C₂O₂]⁺

Chromatographic Assessment of Compound Purity

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a specific mobile phase (a mixture of solvents) would be used to achieve good separation from starting materials and byproducts on a stationary phase (typically silica (B1680970) gel). The purity would be indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

Table 5: Thin-Layer Chromatography Parameters for this compound

Parameter Description
Stationary Phase Data not available (e.g., Silica gel 60 F₂₅₄)
Mobile Phase Data not available (e.g., Hexane:Ethyl Acetate ratio)
Retention Factor (Rf) Data not available

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of novel synthesized molecules like this compound, HPLC methods are crucial for assessing purity, monitoring reaction progress, and for detailed kinetic or stability studies. An effective HPLC method provides critical data on the retention time of the compound, which is characteristic under a specific set of chromatographic conditions, and allows for the resolution of the main analyte from any impurities or starting materials.

Detailed Research Findings

Despite a comprehensive search of available scientific literature, a specific, validated HPLC method exclusively for the analysis of this compound has not been detailed. However, based on the analysis of structurally similar N-substituted phthalimides and halogenated aromatic compounds, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach for its analysis.

For analogous compounds, typical chromatographic conditions involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Detection is commonly achieved using a UV-Vis detector, as the phthalimide and substituted phenyl rings contain chromophores that absorb in the ultraviolet range. The specific detection wavelength would be optimized to achieve the maximum absorbance for this compound, likely in the range of 220-280 nm.

The development of a robust HPLC method for this compound would involve systematic optimization of several parameters, including the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume. Method validation would then be performed according to established guidelines to ensure linearity, accuracy, precision, selectivity, and robustness.

Data Tables

As no specific experimental data for the HPLC analysis of this compound is available in the reviewed literature, the following table represents a hypothetical, yet scientifically plausible, set of parameters for a reverse-phase HPLC method. This is based on methods used for similar N-phenylphthalimide derivatives.

Table 1: Hypothetical HPLC Chromatographic Conditions

Parameter Value
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Table 2: Hypothetical Analyte Retention Data

Compound Retention Time (min)

It is important to emphasize that the data presented in these tables are illustrative and would require experimental verification and validation for the specific compound this compound. The actual retention time would be highly dependent on the precise conditions employed.

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. For related N-aryl phthalimides, SCXRD studies have been crucial in understanding their molecular conformation and packing. nih.gov

Determination of Crystal System and Space Group

Based on the analysis of diffraction data from analogous compounds, N-(2-chloro-4-iodophenyl)phthalimide is likely to crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. For example, the related compound N-(2,3,4-trifluorophenyl)phthalimide crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The space group provides information about the symmetry elements present in the crystal lattice.

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P2₁/n, Pbca

Note: This data is predictive, based on common crystal systems and space groups for similar organic compounds.

Analysis of Molecular Conformation and Dihedral Angles within the Crystal Lattice

The molecular conformation of this compound is characterized by the relative orientation of the phthalimide (B116566) and the 2-chloro-4-iodophenyl ring systems. A key parameter is the dihedral angle between the plane of the phthalimide group and the plane of the phenyl ring. In analogous structures like N-(2,3,4-trifluorophenyl)phthalimide, this dihedral angle is approximately 60.12°. nih.gov This significant twist is a common feature in N-aryl phthalimides and arises from steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the phthalimide moiety.

Table 2: Predicted Dihedral Angle in this compound

Dihedral Angle Predicted Value (°)
Phthalimide plane vs. Phenyl plane ~60°

Note: This value is an estimation based on structurally similar compounds.

Elucidation of Supramolecular Assembly and Intermolecular Interactions

In the absence of classical hydrogen bond donors like N-H or O-H in this compound, the predominant conventional hydrogen bonds are of the weaker C-H⋯O type. The aromatic C-H groups of both the phthalimide and the phenyl rings can act as donors, while the carbonyl oxygen atoms of the phthalimide group are the primary acceptors. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

The planar, electron-rich phthalimide and 2-chloro-4-iodophenyl ring systems are expected to participate in π-stacking interactions. These interactions can occur in a face-to-face or offset (displaced) fashion and are a significant cohesive force in the crystal packing of many aromatic compounds. nih.gov In related phthalimide structures, π-stacking often leads to the formation of dimeric pairs or extended columnar arrays.

Based on a comprehensive search of available scientific literature and crystallographic databases, the specific crystallographic analysis and solid-state structural elucidation for the compound This compound are not publicly available.

Detailed research findings, including data on non-covalent contacts such as C···C and C···O interactions, and investigations into the crystal packing features and stability of this specific molecule, have not been reported in published studies. Consequently, the information required to generate the requested article with the specified outline and data tables does not exist in the accessible scientific domain.

Crystallographic studies have been conducted on analogous N-phenylphthalimide derivatives with different substitution patterns. For instance, research is available on dichlorophenyl and trichlorophenyl isoindoline-1,3-diones, which investigates their crystal structures, weak C-H···O interactions, and other short contacts like C···C, C···O, and Cl···Cl. However, this information is specific to those molecules and cannot be extrapolated to accurately describe the unique solid-state characteristics of this compound.

Without the primary crystal structure data for this compound, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

Reactivity Studies and Mechanistic Insights

Electrophilic Aromatic Substitution (EAS) on the Halogenated Phenyl Moiety

The halogenated phenyl ring of N-(2-chloro-4-iodophenyl)phthalimide is deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron-withdrawing effects of the chloro and iodo substituents. researchgate.netnih.govlibretexts.org Halogens are generally deactivating yet ortho-, para-directing substituents in EAS reactions. researchgate.netnih.gov This is because while they withdraw electron density from the ring inductively, they can also donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. nih.govnih.gov

In the case of this compound, the directing effects of the two halogen substituents and the phthalimido group must be considered. The phthalimido group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the two carbonyl groups. The chloro group at the 2-position directs incoming electrophiles to its ortho and para positions (positions 3 and 6). The iodo group at the 4-position directs to its ortho positions (positions 3 and 5).

The positions on the phenyl ring available for substitution are 3, 5, and 6. The directing effects are summarized below:

Position 3: Favored by both the chloro (ortho) and iodo (ortho) groups.

Position 5: Favored by the iodo (ortho) and the phthalimido (meta) groups.

Position 6: Favored by the chloro (para) group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting GroupsPredicted Outcome
3-Cl (ortho), -I (ortho)Minor Product
5-I (ortho), Phthalimido (meta)Major Product
6-Cl (para)Minor Product

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been confirmed by specific experimental data for this compound.

Nucleophilic Reactivity at the Imide Nitrogen

The nitrogen atom of the phthalimide (B116566) group is generally considered to be non-nucleophilic in its neutral state due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. researchgate.net However, the imide proton is acidic and can be removed by a base to form a nucleophilic phthalimide anion. This anion can then participate in various nucleophilic substitution reactions.

The N-alkylation of phthalimides, a key step in the Gabriel synthesis of primary amines, is a classic example of the nucleophilic reactivity of the phthalimide anion. nih.govorganic-chemistry.orgorganic-chemistry.org In the context of this compound, deprotonation of the imide nitrogen would not be the primary reaction as it is already substituted. However, the imide linkage can be susceptible to nucleophilic attack, leading to ring-opening reactions. unt.eduresearchgate.net

Strong nucleophiles, such as hydrazines or primary amines, can attack one of the carbonyl carbons of the phthalimide ring, leading to the cleavage of the C-N bond and the formation of a phthalamide (B166641) derivative. unt.edu This reactivity is fundamental to the deprotection step of the Gabriel synthesis. nih.gov The rate of this ring-opening reaction can be influenced by the nature of the N-substituent. The electron-withdrawing nature of the 2-chloro-4-iodophenyl group would likely make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack compared to an N-alkylphthalimide.

Derivatization Reactions of the Phthalimide Ring System

The phthalimide ring system itself can undergo various derivatization reactions. One common reaction is the reduction of the carbonyl groups. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the imide to the corresponding isoindoline.

Another avenue for derivatization involves reactions on the aromatic part of the phthalimide moiety. This benzene (B151609) ring is generally more reactive towards electrophilic aromatic substitution than the highly deactivated N-phenyl ring. Electrophilic substitution, such as nitration or halogenation, would be expected to occur on the phthalimide's benzene ring, directed by the electron-withdrawing imide group to the positions meta to the points of fusion with the five-membered ring.

Furthermore, N-hydroxyphthalimide (NHPI) and its derivatives are known to act as catalysts in various oxidation reactions through the formation of the phthalimide-N-oxyl (PINO) radical. nih.govresearchgate.netnih.gov While this compound is not an N-hydroxy derivative, this highlights a potential area for modification of the phthalimide structure to impart catalytic activity.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a key consideration in any reaction involving this molecule due to the multiple distinct reactive sites. As discussed in section 6.1, electrophilic attack on the N-phenyl ring is predicted to be regioselective, favoring position 5. nih.gov

In reactions where the halogen atoms act as leaving groups, such as in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the relative reactivity of the C-Cl and C-I bonds will determine the regioselectivity. Generally, the C-I bond is weaker and more reactive than the C-Cl bond in such reactions. rsc.orgbaranlab.org Therefore, selective reaction at the 4-position (iodine) over the 2-position (chlorine) is expected. This differential reactivity allows for sequential functionalization of the phenyl ring.

Stereoselectivity would be a factor in reactions that introduce a new chiral center. For instance, if a prochiral nucleophile attacks one of the carbonyl groups of the phthalimide ring, a new stereocenter could be formed. The stereochemical outcome would depend on the reaction conditions and the presence of any chiral auxiliaries or catalysts. Atroposelective synthesis of N-aryl phthalimides has been demonstrated, indicating that restricted rotation around the N-aryl bond can lead to stable atropisomers if the ortho substituents are sufficiently bulky. nih.govchemrxiv.org Given the presence of an ortho-chloro substituent, this could be a relevant consideration in certain derivatives of this compound.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerPredicted Site of ReactionProduct Type
Suzuki CouplingArylboronic acidC4-IN-(2-chloro-4-arylphenyl)phthalimide
Heck CouplingAlkeneC4-IN-(2-chloro-4-alkenylphenyl)phthalimide
Sonogashira CouplingTerminal alkyneC4-IN-(2-chloro-4-alkynylphenyl)phthalimide

Note: This table is based on the generally higher reactivity of C-I bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions.

Influence of Halogen Substituents on Reaction Pathways and Rates

The chloro and iodo substituents on the phenyl ring have a profound influence on the reactivity of this compound. Their primary effects are electronic and steric.

Electronic Effects:

Inductive Effect: Both chlorine and iodine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring towards electrophilic attack and increases the electrophilicity of the ring carbons. researchgate.netnih.gov

Resonance Effect: Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). This effect opposes the inductive effect and is responsible for the ortho-, para-directing nature of halogens in EAS. nih.govnih.gov The resonance effect is generally weaker for heavier halogens, so the electron-donating ability follows the trend F > Cl > Br > I.

Steric Effects: The ortho-chloro substituent provides significant steric hindrance around the N-C bond and the adjacent position 3 on the phenyl ring. This can influence the rate and regioselectivity of reactions. For example, it may hinder the approach of bulky reagents to the ortho position in EAS. It can also restrict rotation around the N-C(phenyl) bond, potentially leading to atropisomerism in appropriately substituted derivatives. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, which are generally not favored on unactivated aryl halides, the presence of the strongly electron-withdrawing phthalimido group could potentially activate the ring towards such reactions, particularly at the positions ortho and para to the imide linkage. However, the positions are already occupied by halogens.

Structure Reactivity and Structure Property Relationships

Correlation Between Electronic Structure and Reactivity

The reactivity of N-(2-chloro-4-iodophenyl)phthalimide is intrinsically linked to its electronic architecture. The molecule's structure is characterized by two main components: the electron-withdrawing phthalimide (B116566) group and the halogen-substituted phenyl ring. The phthalimide moiety, due to its two carbonyl groups, exerts a strong inductive electron-withdrawing effect. acs.org This effect reduces the electron density on the nitrogen atom and, by extension, on the attached phenyl ring.

The electronic nature of the phenyl ring is further modulated by the chlorine and iodine substituents. Both halogens are electronegative and pull electron density from the aromatic ring through the sigma bonds (an inductive effect, -I). Concurrently, they can donate electron density back to the ring via their lone pairs through resonance (a mesomeric effect, +M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.

The interplay of these electronic factors renders the N-phenyl ring electron-deficient. This has significant implications for its reactivity. For instance, the electron-poor nature of the ring can make it more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically favored for unsubstituted benzene (B151609) rings. Furthermore, the electron-withdrawing character of the phthalimide group can inductively shield C-H bonds that are in close proximity, influencing site-selectivity in certain C-H functionalization reactions. acs.org In studies of other halogenated organic compounds, the introduction of strong electron-withdrawing groups has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can impact charge transfer properties. arxiv.org

Table 1: Summary of Electronic Effects of Substituents in this compound

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Phenyl Ring
Phthalimido Group1Strongly WithdrawingN/AStrong Deactivation
Chlorine (Cl)2 (ortho)WithdrawingWeakly DonatingNet Deactivation
Iodine (I)4 (para)WithdrawingWeakly DonatingNet Deactivation

Impact of Halogen Substituents on Molecular Geometry and Conformation

The three-dimensional structure of this compound is significantly influenced by its halogen substituents, particularly the chlorine atom at the ortho position. In N-phenylphthalimide systems, there is typically a degree of torsional strain between the plane of the phthalimide ring and the plane of the phenyl ring. Computational studies on the parent N-phenylphthalimide show that the two rings are twisted with respect to each other by approximately 45 degrees to minimize steric repulsion. researchgate.net

The introduction of a chlorine atom at the 2-position (ortho) of the phenyl ring introduces substantial steric hindrance with the carbonyl groups of the phthalimide moiety. This steric clash forces an increase in the dihedral angle between the two ring systems. The larger dihedral angle is a conformational strategy to relieve the strain imposed by the bulky ortho-substituent. While the iodine atom at the 4-position (para) is larger than chlorine, its remote location means it does not contribute significantly to this specific steric interaction.

This forced twisting has direct consequences on the molecule's electronic properties. As the dihedral angle increases, the orbital overlap between the phenyl ring's pi system and the nitrogen's lone pair is reduced. This diminishes the extent of electronic communication between the two parts of the molecule. Such conformational changes can affect properties ranging from crystal packing to interactions with biological targets. X-ray crystallography studies on related ortho-substituted N-haloimides confirm that steric effects from substituents can induce significant geometric distortions, such as bond bending. nih.govnih.gov

Table 2: Expected Geometric Effects of Substituents

Structural FeatureInfluence of Ortho-ChlorineInfluence of Para-IodineExpected Outcome
Phthalimide-Phenyl Dihedral AngleSteric repulsion with phthalimide carbonylsMinimal direct steric impactIncreased dihedral angle (>45°)
C-N Bond Length (Phenyl-Nitrogen)Reduced pi-conjugation due to twistingMinimal impactPotential slight elongation compared to a planar analogue
Molecular Packing in Solid StateAlters molecular shape and intermolecular interactionsInfluences packing via size and potential for halogen bondingComplex crystal lattice formation

Quantitative Structure-Property Relationship (QSPR) Approaches for this compound

Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational tool for predicting the physicochemical properties of molecules based on their structure. For a complex molecule like this compound, QSPR could be employed to estimate a wide range of properties without the need for extensive experimental measurement.

A QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological information about the molecule. These descriptors are then used to build a mathematical model that correlates them with a specific property of interest. For this compound, relevant descriptors would capture its key features: the presence of multiple aromatic rings, the large halogen atoms, and the polar imide group.

Examples of relevant descriptors would include:

Constitutional Descriptors: Molecular Weight, Atom Counts.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometric Descriptors: Molecular surface area, van der Waals volume.

Quantum Chemical Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps. nih.gov

By establishing a statistically valid relationship between these descriptors and known properties of a training set of similar halogenated aromatic compounds, a QSPR model could predict properties for this compound such as its aqueous solubility, n-octanol/water partition coefficient (log Kow), and melting point. nih.gov Such predictive models are invaluable in materials science and drug discovery for screening compounds and prioritizing experimental work.

Table 3: Potential Molecular Descriptors for QSPR Modeling

Descriptor ClassSpecific ExampleProperty Encoded
TopologicalWiener Index, Kier & Hall IndicesMolecular size, shape, and branching
GeometricVan der Waals Volume (Vmc)Molecular size and steric bulk
ElectronicHOMO/LUMO Energies (EHOMO, ELUMO)Electron-donating/accepting ability, reactivity
ElectronicElectrostatic Potential (Vmin, Vmax)Regions of positive/negative charge, reactivity sites
PhysicochemicalLogP (Octanol/Water Partition Coefficient)Hydrophobicity/hydrophilicity

Potential Applications in Material Science and Advanced Chemical Synthesis

Utility as Synthetic Intermediates for Complex Molecule Construction

The halogenated phenyl ring of N-(2-chloro-4-iodophenyl)phthalimide offers multiple reaction sites for the construction of more complex molecules. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the iodo group can be readily replaced by aryl, alkynyl, or vinyl groups, allowing for the extension of the molecular structure. This makes this compound a valuable intermediate for the synthesis of intricate organic molecules with potential applications in pharmaceuticals, agrochemicals, and functional materials. The phthalimide (B116566) group itself can serve as a protected form of a primary amine, which can be later deprotected to introduce a primary amino group, further enhancing its synthetic utility.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Type Reactant Catalyst Potential Product Feature
Suzuki CouplingArylboronic acidPalladiumBiaryl structures
Sonogashira CouplingTerminal alkynePalladium/CopperAryl-alkyne conjugates
Heck CouplingAlkenePalladiumAryl-alkene derivatives
Buchwald-Hartwig AminationAminePalladiumAryl-amine linkages

This table is illustrative of the potential synthetic transformations and is based on general reactivity patterns of similar halogenated aromatic compounds.

Integration into Polymer Systems (e.g., Anticorrosion Polymers)

The incorporation of phthalimide derivatives into polymer backbones can enhance their thermal stability and mechanical properties. Furthermore, the presence of halogen atoms, particularly chlorine, can impart flame-retardant properties to the resulting polymers. In the context of anticorrosion polymers, the phthalimide moiety can contribute to the formation of a protective layer on metal surfaces.

While direct studies on this compound in anticorrosion coatings are not available, related research on other phthalimide-containing polymers suggests their potential. These polymers can adhere to metal surfaces through the polar phthalimide group and form a barrier that prevents contact with corrosive agents. The halogen substituents could further enhance the protective properties of the coating.

Development of Optoelectronic Materials (e.g., OLEDs)

Phthalimide derivatives have been investigated for their potential in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The phthalimide core is an electron-withdrawing group, which can be beneficial for creating materials with specific electronic properties required for charge transport and emission in OLED devices.

The structure of this compound allows for the attachment of various chromophoric and charge-transporting groups through reactions at the iodo and chloro positions. By carefully selecting the substituents, it is possible to tune the electronic and photophysical properties of the resulting molecules, such as their absorption and emission wavelengths, as well as their electron and hole mobilities. This makes this compound a potential building block for the synthesis of novel materials for OLEDs and other organic electronic devices.

Applications in Advanced Chemical Reagents and Catalysis

The reactivity of the carbon-iodine bond in this compound can be exploited in the development of advanced chemical reagents. For example, it could be converted into an organometallic reagent, such as an organolithium or Grignard reagent, which could then be used in a variety of subsequent chemical transformations.

In the field of catalysis, the phthalimide scaffold can act as a ligand for metal catalysts. The specific substitution pattern on the phenyl ring of this compound could influence the electronic and steric properties of the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity. While no specific catalytic applications of this compound have been reported, the general utility of phthalimide derivatives as ligands suggests this as a plausible area for future investigation.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes for N-(2-chloro-4-iodophenyl)phthalimide

Traditional methods for synthesizing N-aryl phthalimides often involve high temperatures and hazardous solvents. The future of synthesizing this compound lies in the development of novel and sustainable routes that align with the principles of green chemistry. ijpsjournal.comrsc.org These approaches aim to enhance efficiency, reduce waste, and minimize environmental impact. jddhs.comctfassets.net

Key areas for exploration include:

Catalytic Innovations : Research into advanced catalytic systems is paramount. This includes the use of heterogeneous and reusable catalysts, such as palladium-based catalysts supported on novel materials (e.g., binaphthyl-supported palladium), to facilitate carbonylative cyclization reactions under milder conditions. rsc.orgnih.gov Organocatalysis, employing small organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), presents another promising, metal-free alternative for promoting the reaction between phthalic anhydride and the corresponding aniline (B41778) derivative under solvent-free conditions. researchgate.net

Energy-Efficient Methodologies : Microwave-assisted organic synthesis (MAOS) offers a significant advantage by reducing reaction times from hours to minutes and increasing product yields through efficient and uniform heating. ijpsjournal.commdpi.com Exploring microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and rapid production.

Green Solvents and Solvent-Free Reactions : A major focus will be on replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. jddhs.commdpi.com Even more desirable is the development of solvent-free reaction conditions, which have been shown to be effective for the synthesis of other N-substituted phthalimides, thereby simplifying purification and reducing waste. nih.govresearchgate.net

Atom Economy : Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ctfassets.netmdpi.com This includes exploring one-pot reactions and multi-component reactions that reduce the number of synthetic steps and purification stages. organic-chemistry.org

Synthetic ApproachTraditional MethodFuture Sustainable ApproachKey Advantages
Catalysis Stoichiometric reagents, harsh conditionsHeterogeneous catalysts (e.g., Pd-BNP), Organocatalysis (e.g., DABCO)Catalyst reusability, milder conditions, metal-free options. rsc.orgnih.govresearchgate.net
Energy Input Conventional heating (oil bath)Microwave irradiationRapid volumetric heating, reduced reaction times, higher yields. mdpi.com
Solvent High-boiling organic solvents (e.g., DMF, Acetic Acid)Green solvents (e.g., water, ionic liquids) or solvent-free conditionsReduced environmental impact, simplified workup, enhanced safety. jddhs.comresearchgate.net
Process Multi-step synthesis with intermediate isolationOne-pot, multi-component reactionsImproved atom economy, reduced waste, increased overall efficiency. ctfassets.netorganic-chemistry.org

Application of Advanced Spectroscopic Techniques for Detailed Structural Elucidation

While standard spectroscopic techniques like NMR and IR are routinely used, a more profound understanding of the nuanced structural and electronic features of this compound can be achieved through the application of more advanced methods.

Future research should leverage:

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilizing high-field NMR (e.g., 600 MHz and above) can provide superior signal dispersion and resolution, which is crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex aromatic regions of the molecule. rsc.org Advanced 2D NMR techniques, such as COSY and TOCSY, can further confirm the connectivity and spatial relationships between atoms within the molecule. copernicus.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) : For precise mass determination and unambiguous confirmation of the elemental composition, FTICR-MS offers ultrahigh resolution and mass accuracy (sub-ppm). copernicus.org This technique is invaluable for verifying the synthesis of the target compound and identifying any potential byproducts with high confidence.

Solid-State NMR (ssNMR) : To understand the structure and dynamics of the compound in its solid, crystalline form, ssNMR is a powerful tool. It can provide information on molecular packing, intermolecular interactions, and polymorphism, which is complementary to data obtained from X-ray diffraction.

Predictive Computational Modeling for Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. nih.govraa-journal.org For this compound, future computational studies can provide deep insights into its behavior and potential applications.

Emerging paradigms in this area include:

Reaction Mechanism Elucidation : DFT calculations can be employed to model proposed synthetic routes, including novel catalytic cycles. rsc.orgnih.gov By calculating the energy profiles of reaction pathways, researchers can identify rate-determining steps, understand the role of catalysts, and optimize reaction conditions for higher yields and selectivity. nih.govmdpi.com

Spectroscopic Prediction : Computational models can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). Comparing these predicted spectra with experimental data serves as a powerful method for structural verification. researchgate.net

Electronic Property Mapping : DFT can be used to calculate and visualize key electronic properties, such as molecular electrostatic potential (MEP) maps, and highest occupied/lowest unoccupied molecular orbitals (HOMO/LUMO). nih.gov This information is critical for predicting regions of reactivity and understanding the electronic transitions that could be relevant for applications in materials science.

** intermolecular Interaction Analysis**: Modeling the non-covalent interactions, such as halogen bonding (involving both chlorine and iodine) and π-π stacking, is crucial. These interactions govern the crystal packing and can significantly influence the material's bulk properties.

Computational MethodApplication Area for this compoundPredicted Outcomes
Density Functional Theory (DFT) Elucidation of Synthetic MechanismsTransition state energies, reaction kinetics, catalyst-substrate interactions. nih.govmdpi.com
Time-Dependent DFT (TD-DFT) Prediction of Electronic Spectra & PropertiesUV-Vis absorption wavelengths, HOMO-LUMO energy gaps, electronic transitions. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular InteractionsCharacterization of halogen bonds, hydrogen bonds, and π-stacking in the solid state.
Molecular Dynamics (MD) Simulations Study of Bulk Material PropertiesSimulation of polymer chain dynamics, prediction of thermal and mechanical properties. nih.gov

Expansion into Novel Material Science Applications

The unique combination of a rigid phthalimide (B116566) core and a di-halogenated phenyl ring makes this compound an intriguing candidate for advanced materials. Future research should focus on synthesizing and characterizing novel materials incorporating this compound.

Promising avenues include:

Polymer Science : Incorporating the this compound moiety as a pendant group or into the backbone of polymers could yield materials with enhanced properties. asianpubs.org The rigidity of the phthalimide group can increase the glass transition temperature (Tg) and thermal stability of polymers, while the halogen atoms can impart flame retardancy and modify properties like refractive index and dielectric constant. asianpubs.org

Organic Electronics : The electron-withdrawing nature of the phthalimide group and the presence of heavy atoms (iodine) suggest potential applications in organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters, where the heavy iodine atom could promote intersystem crossing.

Crystal Engineering : The strong directionality of halogen bonding involving the iodine atom can be exploited in crystal engineering to design novel supramolecular architectures and co-crystals with specific topologies and properties, such as nonlinear optical (NLO) activity.

Methodological Advancements in Crystallographic Analysis of Halogenated Organic Compounds

X-ray crystallography provides the definitive method for determining the three-dimensional structure of molecules. nih.gov For halogenated compounds like this compound, precise structural data is crucial for understanding the subtle interplay of intermolecular forces. Future studies should employ cutting-edge crystallographic techniques.

Key advancements to be applied include:

High-Resolution Synchrotron Diffraction : Utilizing high-brilliance synchrotron X-ray sources can allow for data collection from microcrystals and provide higher resolution data. nih.gov This is essential for accurately determining the electron density distribution around the halogen atoms, which is key to characterizing halogen bonds and other weak interactions.

Advanced Detectors and Software : The use of modern high-speed detectors, such as the Dectris EigerX series, combined with advanced data processing software, can significantly improve data quality and the speed of structure solution and refinement. nih.govhelixbiostructures.com

Serial Femtosecond Crystallography (SFX) : For potentially radiation-sensitive compounds or to study dynamic processes, SFX using X-ray free-electron lasers (XFELs) represents a revolutionary approach. asu.edu It allows for data collection from nano/microcrystals at room temperature, potentially capturing structures free from radiation damage. asu.edu

Hirshfeld Surface Analysis : Beyond simple structure visualization, Hirshfeld surface analysis is a powerful computational tool used to analyze and visualize intermolecular interactions in crystal structures. nih.gov Applying this analysis to the crystal structure of this compound would provide quantitative insights into the nature and relative importance of C-H···O, π-π, and halogen bonding interactions that dictate the crystal packing. nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing N-(2-chloro-4-iodophenyl)phthalimide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalimide derivatives with halogenated aryl halides. For example, refluxing phthalimide with 2-chloro-4-iodoaniline in the presence of a coupling agent (e.g., thionyl chloride or DCC) in a polar aprotic solvent like DMF or ethanol. Crystallization from ethanol or ethyl acetate is typically used for purification .
  • Key Parameters : Reaction temperature (80–100°C), stoichiometric control of the halogenated aryl precursor, and inert atmosphere (N₂) to prevent oxidation of iodine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : To confirm the phthalimide backbone and substituent positions. Aromatic protons and carbons near iodine and chlorine show distinct deshielding .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of phthalimide) and ~500–600 cm⁻¹ (C-I and C-Cl stretches) .
  • X-ray Crystallography : Resolves crystal packing and confirms halogen positioning, as demonstrated for analogous iodo-substituted phthalimides .

Q. How do the halogen substituents (Cl and I) influence the compound’s solubility and stability?

  • Solubility : The iodine atom enhances solubility in non-polar solvents (e.g., DCM, chloroform) due to increased molecular weight and polarizability. Chlorine contributes to moderate polarity, enabling dissolution in DMF or THF .
  • Stability : Iodine’s susceptibility to photodehalogenation necessitates storage in amber vials under inert gas. Chlorine’s electron-withdrawing effect stabilizes the phthalimide ring against hydrolysis .

Advanced Research Questions

Q. How can the iodine substituent be leveraged in cross-coupling reactions for functionalizing this compound?

  • Methodology : The iodine atom serves as a site for Ullmann, Suzuki, or Sonogashira couplings. For example, palladium-catalyzed coupling with alkynes/boronic acids under mild conditions (e.g., Pd(PPh₃)₄, CuI, and a base in THF) .
  • Challenges : Competing reactivity of chlorine (less activated than iodine) requires selective catalysts. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., dehalogenated species or dimerization).
  • Condition Optimization : Adjust base strength (K₂CO₃ vs. Cs₂CO₃) or solvent polarity to suppress competing pathways .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to isolate rate-limiting steps .

Q. How can computational methods predict the redox behavior of this compound in photoredox catalysis?

  • Approach : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and reduction potentials. The iodine atom lowers the LUMO energy, enhancing electron-accepting capacity in visible-light-driven reactions .
  • Experimental Validation : Compare computed redox potentials with cyclic voltammetry data. Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) are common photocatalysts for testing .

Q. What role does the phthalimide moiety play in directing regioselectivity during electrophilic aromatic substitution (EAS)?

  • Mechanistic Insight : The electron-withdrawing phthalimide group deactivates the aromatic ring, directing EAS to the para position relative to iodine. Chlorine’s ortho/para-directing effect competes but is weaker due to steric hindrance .
  • Experimental Design : Use nitration or sulfonation reactions to probe substituent effects. Monitor regioselectivity via NOESY or X-ray analysis .

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